2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyridinyl group attached to the amide nitrogen. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with pyridin-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridinyl groups.
Coupling Reactions: The amide group can participate in coupling reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the compound .
Scientific Research Applications
2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide
- 2-chloro-4-fluoro-N-(pyridin-4-yl)benzamide
- 2-chloro-4-fluoro-N-(pyridin-2-yl)benzylamine
Uniqueness
2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the chloro and fluoro substituents on the benzene ring and the pyridinyl group on the amide nitrogen. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-10-7-8(14)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGYTTZENQKBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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